2-Methyl-1-(5-methyl-2-thienyl)propan-1-one
Description
Properties
IUPAC Name |
2-methyl-1-(5-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTMEBUEMCUIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240942 | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94199-67-4 | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94199-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-1-(5-METHYL-2-THIENYL)PROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT1QM02174 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation Route
The most commonly reported method for synthesizing 2-methyl-1-(5-methyl-2-thienyl)propan-1-one involves Friedel-Crafts acylation of 2-methylthiophene with isobutyryl chloride using aluminum chloride as a catalyst.
| Stage | Reagents/Conditions | Temperature | Time | Solvent | Yield |
|---|---|---|---|---|---|
| 1 | Isobutyryl chloride + Aluminum Chloride | 20 °C | 10 minutes | Dichloromethane | - |
| 2 | 2-Methylthiophene addition | 50 °C | 3 hours | Dichloromethane | 70% |
Optical Resolution and Enantioselective Synthesis (Related Amino Alcohols)
Though focused on amino alcohols, the preparation of optically active intermediates such as 3-(methylamino)-1-(2-thienyl)propan-1-ol involves resolution techniques that may be adapted for related ketones.
- Resolution Method: Diastereomeric salt formation using optically active mandelic acid or tartaric acid derivatives as resolving agents.
- Solvents: Protic solvents such as water, 2-propanol, or mixtures thereof.
- Yields and Purity: Optical purity up to 100% de achieved after recrystallization; yields vary around 50-70%.
- Reference: US Patent US7119211B2 and related literature.
Data Table Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂OS
- Molecular Weight : 168.26 g/mol
- CAS Number : 94199-67-4
The compound features a thienyl group, contributing to its distinctive properties and reactivity. Its structure includes a ketone functional group, which is significant for its applications in various fields.
Fragrance Industry
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one is primarily utilized in the fragrance industry due to its unique scent profile. It is employed in the formulation of perfumes and scented products, where it adds depth and complexity to the fragrance composition .
Flavoring Agent
This compound also serves as a flavoring agent in food products. Its aromatic properties enhance the sensory experience of various consumables, making it valuable in culinary applications .
Potential Mechanisms of Action
Compounds with thienyl groups often interact with biological systems through:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which may lead to therapeutic applications.
- Receptor Modulation : The potential for modulating receptor activity could open avenues for further pharmacological research.
Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Isobutyryl chloride + Aluminum Chloride | Dichloromethane at 20°C for 10 minutes |
| 2 | 2-Methylthiophene | Dichloromethane at 50°C for 3 hours |
This method yields a high purity product suitable for industrial applications.
Case Studies and Research Findings
Research into compounds similar to this compound has yielded insights into their potential uses:
- Anti-inflammatory Properties : Studies on thienyl derivatives suggest that they may inhibit inflammatory pathways, indicating possible therapeutic uses in treating inflammatory diseases.
- Antimicrobial Activity : Some thienyl-containing compounds have shown effectiveness against various bacterial strains, prompting further investigation into their use as antimicrobial agents.
- Flavoring Applications : Case studies demonstrate successful incorporation of this compound into food products, enhancing flavor profiles without compromising safety or regulatory standards.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Effects
- This compound : The electron-rich thiophene ring enhances resonance stabilization, making it reactive in electrophilic substitutions. The β-methyl group introduces steric hindrance, limiting nucleophilic attack at the carbonyl .
- 1-(5-Methyl-2-thienyl)-3-phenyl-2-propen-1-one: The conjugated propenone system (C=C-O) allows for extended π-electron delocalization, which is critical in photochromic applications (e.g., light-induced isomerization) .
Pharmacological Relevance
- 4-FMC: Unlike the thienyl derivative, 4-FMC’s fluorophenyl and methylamino groups enable interactions with monoamine transporters (e.g., dopamine, serotonin), leading to stimulant effects .
- 3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one : The morpholine moiety improves solubility and bioavailability, making it a candidate for antichlamydial drug development .
Research Findings and Industrial Relevance
- Photostability: Thienyl-propanone derivatives exhibit moderate photostability compared to phenyl analogues, as seen in UV-initiated degradation studies .
- Biological Activity: The morpholine-containing analogue (C₁₃H₂₃NO₂) showed IC₅₀ values <1 µM against Chlamydia trachomatis, outperforming non-nitrogenous ketones .
- Market Availability : Commercial suppliers list this compound at a premium price (~$200/g), reflecting its niche applications .
Biological Activity
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one, also known as 1-(5-methyl-2-thienyl)-1-propanone, is a compound characterized by its thienyl group and ketone functional group. Its unique structure contributes to its potential biological activities, although research specifically focusing on this compound is limited. This article aims to summarize the available data regarding its biological activity, including potential pharmacological properties, synthesis methods, and related compounds.
- Molecular Formula : C₈H₁₀OS
- Molecular Weight : 154.229 g/mol
- CAS Registry Number : 59303-13-8
- IUPAC Name : 1-(5-methylthiophen-2-yl)propan-1-one
The compound features a methyl group and a thienyl ring, which enhances its hydrophobicity and influences its reactivity in biological systems .
Biological Activity Overview
Research into the biological activity of this compound is sparse; however, compounds with similar structures often exhibit notable pharmacological properties. Below are some areas of interest regarding its biological activity:
Antimicrobial Activity
Thienyl-containing compounds have been studied for their antimicrobial properties. For instance, derivatives of thienyl have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus . Although specific studies on this compound are lacking, its structural similarities suggest potential antimicrobial effects.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. The presence of the thienyl moiety may contribute to these activities through mechanisms such as enzyme inhibition or modulation of inflammatory pathways . Further investigation into this compound could reveal similar properties.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving thienyl derivatives. Common methods include nucleophilic addition to carbonyl groups and other reactions that leverage its unique functional groups.
Related Compounds and Their Activities
Research into structurally related compounds provides insights into the potential biological activities of this compound. Below is a comparison table of some related compounds and their reported activities:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 5-Methyl-2-thiophenecarboxylic acid | C₉H₁₀O₂S | Antimicrobial properties |
| 3-Methylthiophene | C₇H₈S | Potential anti-inflammatory effects |
| 4-Methylthiazole | C₅H₆N₂S | Anticancer activity in certain derivatives |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 5-methylthiophene reacts with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling temperature (0–5°C to minimize side reactions), stoichiometry (excess acyl chloride), and solvent choice (anhydrous dichloromethane or nitrobenzene). Post-reaction, quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield. Validation via GC-MS or HPLC ensures purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.5–7.2 ppm for aromatic protons) and methyl groups (δ 2.1–2.5 ppm for C-CH₃). The ketone carbonyl appears at ~200–220 ppm in ¹³C NMR.
- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and thiophene ring (C-S/C=C stretches at 600–800 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~154.23) and fragmentation patterns (e.g., loss of CO or CH₃ groups) validate the structure .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and photodegradation. Use desiccants (silica gel) to avoid moisture absorption. Regular stability testing via TLC or HPLC monitors decomposition under varying conditions (pH, temperature) .
Advanced Research Questions
Q. What computational approaches predict the electronic and steric effects of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and steric hindrance. Molecular dynamics simulations assess conformational stability in solvents. Compare results with X-ray crystallography data (e.g., bond lengths/angles in similar thiophene derivatives) to validate predictions .
Q. How can contradictory data on the biological activity of thiophene-containing ketones be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, solvent effects). Standardize protocols using:
- Dose-Response Curves : Test across multiple concentrations (µM–mM).
- Control Compounds : Include structurally similar analogs (e.g., 1-(5-Methyl-2-thienyl)-1-propanone) to isolate substituent effects.
- Meta-Analysis : Cross-reference published datasets (e.g., IC₅₀ values in enzymatic vs. cell-based assays) to identify trends .
Q. What strategies enable the crystallization of this compound for X-ray diffraction studies?
- Methodological Answer : Slow vapor diffusion (e.g., hexane/ethanol mixtures) promotes single-crystal growth. Optimize temperature (4°C for slower nucleation) and solvent polarity. Compare with literature crystal packing motifs (e.g., C-H···O interactions in thiophene ketones) to guide lattice stabilization .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
- Methodological Answer : Variations stem from solvent effects (e.g., deuterochloroform vs. DMSO-d₆ shifting proton signals) and impurities (e.g., residual catalysts). Use high-field NMR (≥400 MHz) with NOESY or COSY to resolve overlapping peaks. Reference internal standards (TMS) and replicate experiments to ensure consistency .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
